

Discovery and history of Valencene compound

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Compound Name: Valencene

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An In-depth Technical Guide on the Discovery and History of **Valencene**

Introduction

Valencene is a carbobicyclic sesquiterpene known for its characteristic sweet, citrus, and woody aroma, most notably associated with Valencia oranges, from which it derives its name. [1][2][3] With the molecular formula $C_{15}H_{24}$, this compound is a significant component of many citrus essential oils and is highly valued in the flavor, fragrance, food, and beverage industries. [1][2][4] Beyond its aromatic properties, **valencene** serves as a crucial precursor for the synthesis of (+)-nootkatone, the primary flavor and aroma constituent of grapefruit. [3][5][6] While traditionally extracted from citrus fruits, this method is often inefficient due to the low natural concentrations of the compound. [7][8] This has spurred significant research into microbial biosynthesis and metabolic engineering to develop sustainable and high-yield production methods. [1][9] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biosynthesis, and production of **valencene**, tailored for researchers and professionals in drug development and related scientific fields.

Discovery and History

Valencene was first isolated from orange oil. [10] Its name is a direct reference to the Valencia orange, where it is a prominent aroma compound. [1][2] The initial discovery was followed by efforts to elucidate its chemical structure and its relationship with other sesquiterpenes. A key historical milestone was establishing its role as the natural precursor to nootkatone, which was achieved through oxidative conversion experiments. [10] **Valencene** is naturally produced by a variety of plants, including numerous citrus species like grapefruit, tangerine, and mangoes, as

well as in the essential oils of medicinal plants such as *Myrica rubra*, *Cyperus rotundus*, and *Alpinia oxyphylla*.^[1]

Physicochemical and Spectroscopic Data

Valencene is a colorless oil with well-defined physical and chemical properties.^{[3][11]} Its identity is confirmed through various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for its detection and quantification in complex mixtures.^{[7][12]}

Table 1: Physicochemical Properties of **Valencene**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	^{[2][4][11]}
Molar Mass	204.36 g/mol	^{[2][11]}
IUPAC Name	(3R,4aS,5R)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene	^[4]
CAS Number	4630-07-3	^{[3][4]}
Appearance	Colorless liquid	^{[6][11]}
Boiling Point	123 °C at 11 mmHg; 274 °C	^{[3][11]}
Density	0.92 g/cm ³	^[11]
Flash Point	100 °C	^[11]
Vapor Pressure	0.0109 mmHg at 23 °C	^[11]

Table 2: Natural Occurrence and Concentration of **Valencene**

Natural Source	Concentration	Reference(s)
Citrus Fruit Peel	12.84 mg/kg	[1]
Citrus Fruit Flesh	0.08 mg/kg	[1]
Clary Sage Absolute	up to 3%	[11]

Biosynthesis of Valencene

Valencene is synthesized in nature via the terpenoid biosynthesis pathway. The direct precursor for all sesquiterpenes, including **valencene**, is farnesyl pyrophosphate (FPP, C₁₅).^[1]^[13] FPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves produced through the mevalonate (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids.^[1]^[13] The final and critical step is the cyclization of FPP, catalyzed by a specific enzyme called **valencene** synthase (VS).^[3]^[6]^[13] Several **valencene** synthases have been identified from various plant sources, including *Vitis vinifera* (grape), *Citrus sinensis* (sweet orange), and *Callitropsis nootkatensis* (Nootka cypress).^[1]^[13]

Caption: The Mevalonate (MVA) pathway for the biosynthesis of **Valencene** from Acetyl-CoA.

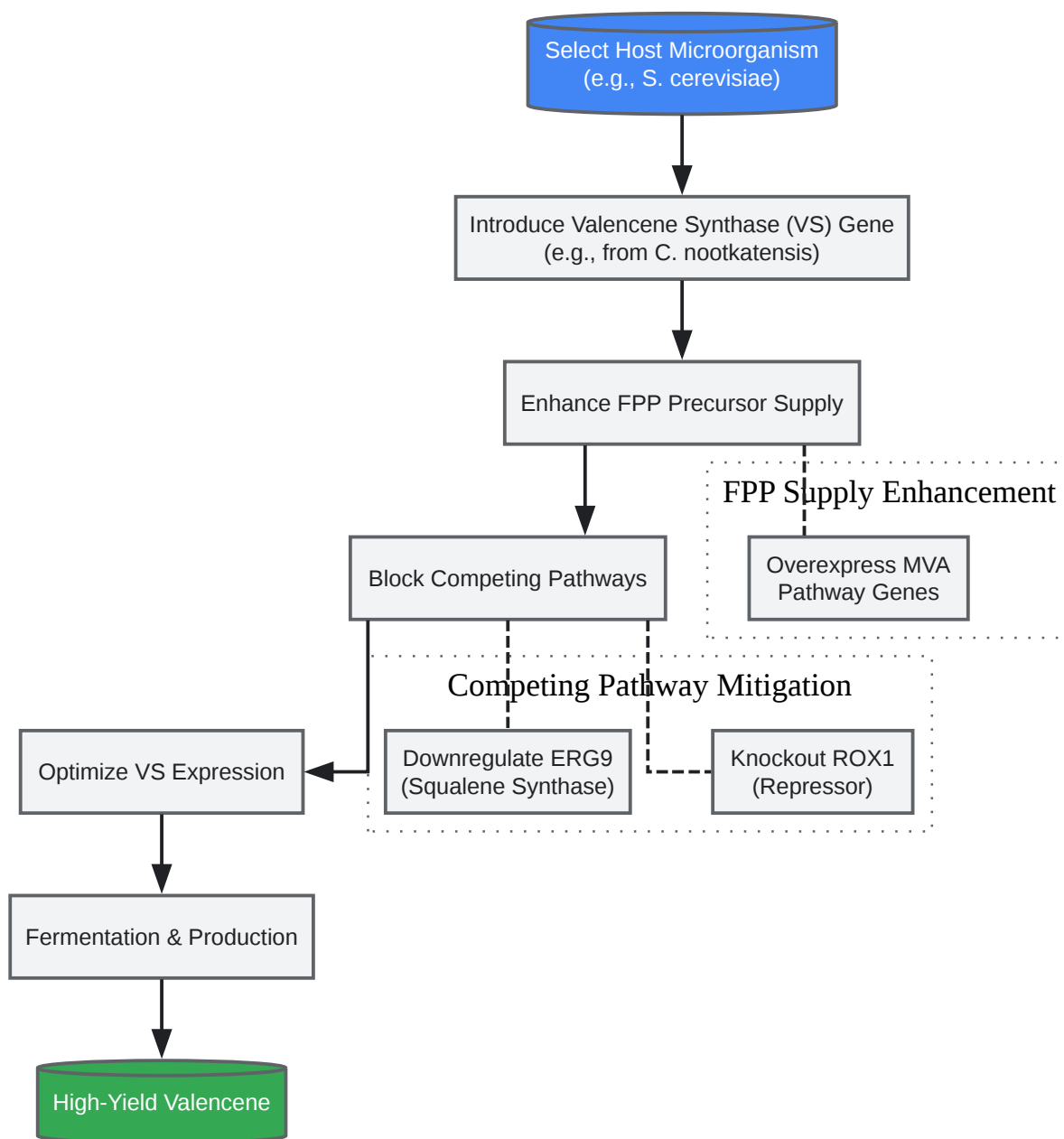
Metabolic Engineering for Microbial Production

The low yield from natural sources has driven the development of microbial cell factories for **valencene** production.^[1] Organisms like *Saccharomyces cerevisiae* (yeast) and *Escherichia coli* are commonly engineered for this purpose.^[9]^[14] Key strategies involve enhancing the metabolic flux towards the precursor FPP and optimizing the expression of **valencene** synthase.

Common Metabolic Engineering Strategies:

- **Overexpression of MVA Pathway Genes:** Increasing the expression of genes in the MVA pathway, such as HMG-CoA reductase, enhances the overall production of IPP and DMAPP.^[9]^[15]

- **Downregulation of Competing Pathways:** To maximize the FPP pool available for **valencene** synthesis, competing pathways are often suppressed. A primary target is the ergosterol biosynthesis pathway, where the gene ERG9 (squalene synthase) is downregulated to prevent the diversion of FPP to squalene.[\[1\]](#)[\[9\]](#) Another target is the transcriptional repressor ROX1, which can inhibit genes in the MVA pathway.[\[13\]](#)[\[15\]](#)
- **Valencene Synthase (VS) Engineering:** Strategies include selecting VS enzymes from different organisms with higher catalytic efficiency, engineering the protein for improved activity, and fine-tuning its expression using different promoters and terminators.[\[1\]](#)[\[16\]](#) For instance, the promoter-terminator pair PHXT7-TTPI1 was found to perform excellently for **valencene** production in *S. cerevisiae*.[\[9\]](#)[\[15\]](#)
- **Fermentation Optimization:** Process parameters such as media composition, oxygen levels, and feeding strategies are optimized. Using rich media (like YPD) and controlled bioreactor conditions significantly boosts production compared to minimal media or shake flask cultures.[\[9\]](#)[\[13\]](#) A two-phase fermentation system using an organic solvent overlay like n-dodecane can also improve yield by extracting the toxic product in situ.[\[14\]](#)



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Caption: A generalized workflow for the metabolic engineering of a host for **valencene** production.

Table 3: **Valencene** Production Titers in Engineered Microorganisms

Host Organism	Engineering Strategy	Titer	Reference(s)
Saccharomyces cerevisiae	Shake flask, minimal media	165.7 mg/L	[13]
Saccharomyces cerevisiae	Shake flask, YPD medium	336.4 mg/L	[13]
Saccharomyces cerevisiae	Bioreactor, fed-batch	539.3 mg/L	[9] [13]
Saccharomyces cerevisiae	Optimized Haloarchaea-type MVA pathway	869 mg/L	[1] [13]
Saccharomyces cerevisiae	Gene screening, protein engineering, pathway optimization	12.4 g/L	[5]
Saccharomyces cerevisiae	Coupling cell growth and pathway induction	16.6 g/L	[5]
Corynebacterium glutamicum	Expressed VS from Nootka cypress	2.41 mg/L	[14]
Rhodobacter sphaeroides	Transposon-mediated genomic integration of MVA pathway	120.53 mg/L	[17]
Schizophyllum commune	Expression of VS gene	16.6 mg/L	[12]

Experimental Protocols

Protocol for Isolation from Natural Sources (Steam Distillation)

This protocol describes a general method for extracting essential oils containing **valencene** from citrus peel.

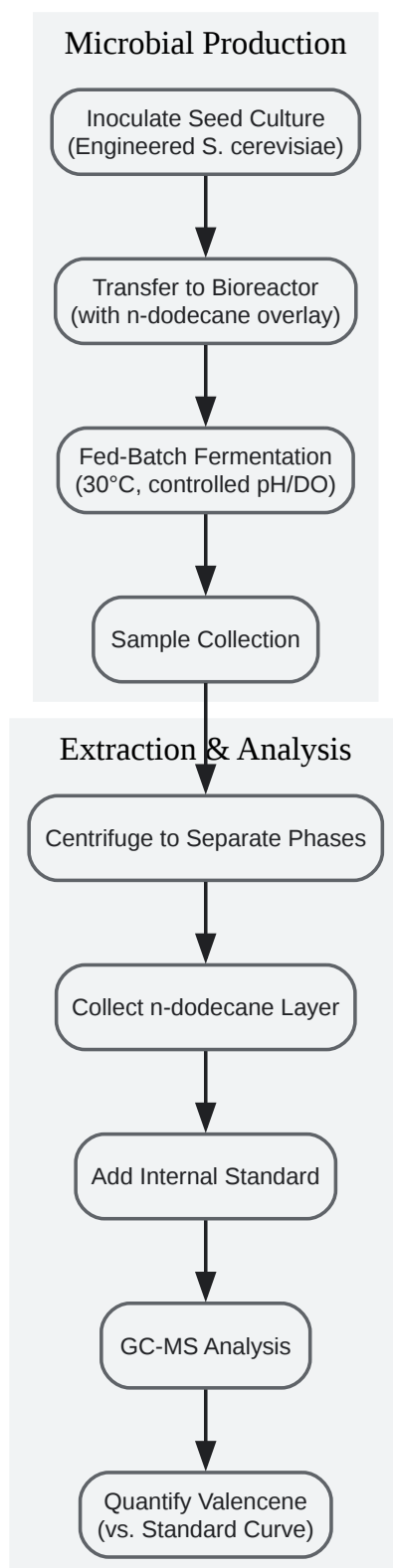
- **Material Preparation:** Fresh citrus peels are collected, washed, and minced or ground to increase the surface area for efficient oil extraction.
- **Apparatus Setup:** A Clevenger-type apparatus is set up for steam distillation. The ground peel is placed in a round-bottom flask with distilled water.
- **Distillation:** The flask is heated to boil the water. The resulting steam passes through the plant material, volatilizing the essential oils.
- **Condensation and Separation:** The steam and oil vapor mixture is directed into a condenser. The cooled condensate (hydrosol and essential oil) is collected. Due to their different densities and immiscibility, the essential oil separates from the aqueous layer.
- **Collection:** The upper layer of essential oil, containing **valencene**, is carefully collected.
- **Analysis:** The composition of the extracted oil is analyzed by GC-MS to identify and quantify **valencene**.

Protocol for Microbial Production and Analysis

This protocol outlines the steps for producing **valencene** in engineered *S. cerevisiae* and quantifying the output.

- **Strain Cultivation:** A single colony of the engineered *S. cerevisiae* strain is inoculated into a seed culture medium (e.g., YPD) and grown overnight at 30 °C with shaking.
- **Fermentation:** The seed culture is used to inoculate the main production culture in a bioreactor containing fermentation medium. A two-phase culture can be established by adding an n-dodecane layer (e.g., 10% v/v) to the medium to capture the produced **valencene**.
- **Induction (if applicable):** If the **valencene** synthase gene is under an inducible promoter, the appropriate inducer is added at the optimal cell density.
- **Fed-Batch Operation:** For high-titer production, a fed-batch strategy is employed, where a concentrated feed medium (containing glucose and other nutrients) is supplied to the bioreactor to maintain optimal growth and production conditions.

- **Sample Collection and Extraction:** At various time points, samples are withdrawn. The organic (n-dodecane) layer is separated from the aqueous culture by centrifugation. A known concentration of an internal standard (e.g., caryophyllene) is added to the organic phase for quantification.
- **GC-MS Analysis:** The organic sample is directly injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- **Quantification:** **Valencene** is identified by its retention time and mass spectrum compared to an authentic standard.^[7] The concentration is calculated based on the peak area relative to the internal standard.



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Caption: Experimental workflow for the production and analysis of **valencene** from engineered yeast.

Protocol for Chemical Conversion of Valencene to Nootkatone

This protocol describes a one-pot synthesis of (+)-nootkatone from (+)-**valencene** using a molybdate catalyst and hydrogen peroxide.^[18]

- **Reaction Setup:** In a glass tube, add (+)-**valencene** (0.5 mmol), the catalyst $[\text{DiC}_8]_2\text{MoO}_4$ (0.25 mmol), H_2O_2 (1.0 mmol of a 50 wt.% solution), and a small amount of aqueous NH_3 (30 μL).
- **Reaction Execution:** The reaction mixture is stirred at 30 °C. The reaction progress can be monitored by the fading of a red color.
- **Reagent Addition:** Additional batches of H_2O_2 are added as the color fades to drive the conversion of **valencene**. A total of 15 batches may be required for complete conversion.
- **Dehydration Step:** Once the **valencene** is consumed, the reaction mixture is incubated at 50 °C overnight. This step facilitates the dehydration of the hydroperoxide intermediate to form nootkatone.
- **Product Analysis:** The final product can be analyzed and confirmed by ^1H NMR.

Conclusion

Valencene, first discovered in Valencia oranges, has evolved from being a simple flavor and fragrance compound to a key target for metabolic engineering and synthetic biology. Its history is marked by the elucidation of its structure, its identification in numerous natural sources, and the discovery of its biosynthetic pathway. The low efficiency of natural extraction has been successfully addressed through the development of engineered microbial systems, which have achieved production titers orders of magnitude higher than what is found in nature. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to understand, produce, and utilize this important sesquiterpene. The continued optimization of these bio-production platforms promises a sustainable and cost-effective supply of **valencene** for its wide-ranging applications.

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